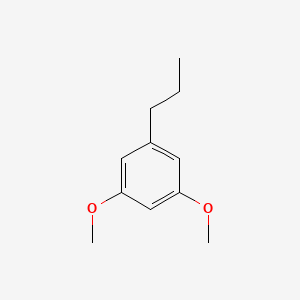
1,3-二甲氧基-5-丙苯
描述
“Benzene, 1,3-dimethoxy-5-propyl” is a chemical compound used in scientific research. It has a molecular weight of 180.25 . It is commonly employed in areas like pharmaceutical synthesis, organic chemistry, and material science.
Synthesis Analysis
The synthesis of polysubstituted benzenes, such as “Benzene, 1,3-dimethoxy-5-propyl”, involves a series of reactions . The process includes the introduction of various groups to the benzene ring, which is strongly affected by the directing effects of other substituents . The order of these reactions is critical to the success of the overall scheme .Molecular Structure Analysis
The molecular formula of “Benzene, 1,3-dimethoxy-5-propyl” is C11H16O2 . The structure can be analyzed using various methods such as 2D Mol file or a computed 3D SD file .Physical And Chemical Properties Analysis
“Benzene, 1,3-dimethoxy-5-propyl” is a liquid . It has a density of 1.0±0.1 g/cm3, a boiling point of 261.9±20.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 48.0±3.0 kJ/mol .科学研究应用
金属化和配位化学
苯衍生物经历区域选择性邻位金属化,这是配位化学中至关重要的反应。例如,1,3-二(2-吡啶基)苯与其与钯(II)和铂(II)的反应中表现出不同的行为,导致形成具有显着结构和电子性质的配合物,可用于催化剂开发和材料科学 (Cárdenas、Echavarren 和 Arellano,1999)。
磁性
某些苯衍生物表现出独特的磁性相互作用,这在分子磁性领域引起了兴趣。例如,2,4-二甲氧基-1,3,5-苯三基三(N-叔丁基硝代)显示三角形构型中自旋之间的反铁磁交换相互作用,突出了其在研究量子自旋系统和开发自旋电子器件方面的潜力 (藤田等人,1996)。
聚合物和材料科学
苯衍生物的合成和功能化在聚合物科学中对于创造具有所需性质的新材料至关重要。例如,1,3-双(2-三甲基甲硅烷基氧基六氟-2-丙基)-5-烯丙基苯的合成及其并入聚硅氧烷链展示了如何使用此类化合物来改变聚合物的物理性质,影响其玻璃化转变温度并可能在各种工业应用中发挥作用 (Boutevin 等,2003)。
营养保健品潜力
苯衍生物也因其潜在的健康益处而被探索,如 1,3-二甲氧基-5-(4-((4-硝基苄基)氧基)苯乙烯基)苯 (STL) 等新的芪类衍生物的合成,该衍生物因其营养保健品特性而受到研究。分析此类化合物的晶体结构和分子间相互作用以了解其生物活性潜力以及它们如何在生物系统中相互作用 (Kumar 等,2018)。
安全和危害
“Benzene, 1,3-dimethoxy-5-propyl” is classified as a combustible liquid . It is advised to keep it away from heat, sparks, open flames, and hot surfaces . Protective equipment should be worn when handling this chemical . In case of contact with skin or eyes, it should be washed off immediately with plenty of water .
作用机制
1,3-Dimethoxy-5-propylbenzene, also known as Benzene, 1,3-dimethoxy-5-propyl-, is a chemical compound with the molecular formula C11H16O2 . This article will explore its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Mode of Action
It is known that benzene derivatives can undergo electrophilic aromatic substitution because aromaticity is maintained . This involves the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate, followed by the removal of a proton from this intermediate, yielding a substituted benzene ring .
生化分析
Biochemical Properties
1,3-Dimethoxy-5-propylbenzene plays a significant role in biochemical reactions, particularly in the context of aromatic substitution reactions. This compound interacts with various enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, it can act as a substrate for cytochrome P450 enzymes, which are involved in the oxidative metabolism of many organic compounds. The interaction between 1,3-dimethoxy-5-propylbenzene and these enzymes often leads to the formation of hydroxylated metabolites, which can further participate in various biochemical processes .
Cellular Effects
The effects of 1,3-dimethoxy-5-propylbenzene on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain transcription factors, leading to changes in the expression of genes involved in cell growth and differentiation. Additionally, 1,3-dimethoxy-5-propylbenzene can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 1,3-dimethoxy-5-propylbenzene exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular processes. For instance, the interaction of 1,3-dimethoxy-5-propylbenzene with cytochrome P450 enzymes can lead to the inhibition of their catalytic activity, thereby affecting the metabolism of other substrates .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3-dimethoxy-5-propylbenzene can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat. Long-term studies have shown that prolonged exposure to 1,3-dimethoxy-5-propylbenzene can lead to cumulative effects on cellular function, including alterations in cell viability and proliferation .
Dosage Effects in Animal Models
The effects of 1,3-dimethoxy-5-propylbenzene in animal models vary with different dosages. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions. Studies have shown that high doses of 1,3-dimethoxy-5-propylbenzene can cause liver and kidney damage in animal models, indicating a threshold effect for toxicity. It is essential to determine the appropriate dosage to minimize adverse effects while achieving the desired biochemical outcomes .
Metabolic Pathways
1,3-Dimethoxy-5-propylbenzene is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of hydroxylated metabolites. These metabolites can further participate in conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The metabolic pathways of 1,3-dimethoxy-5-propylbenzene are crucial for understanding its pharmacokinetics and potential therapeutic applications .
Transport and Distribution
Within cells and tissues, 1,3-dimethoxy-5-propylbenzene is transported and distributed through various mechanisms. The compound can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes. Additionally, the lipophilic nature of 1,3-dimethoxy-5-propylbenzene allows it to accumulate in lipid-rich tissues, such as the liver and adipose tissue. Understanding the transport and distribution of this compound is essential for predicting its pharmacokinetics and potential therapeutic effects .
Subcellular Localization
The subcellular localization of 1,3-dimethoxy-5-propylbenzene can influence its activity and function. This compound is primarily localized in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes. Additionally, it can be found in other organelles, such as mitochondria and lysosomes, where it may exert specific biochemical effects. The targeting of 1,3-dimethoxy-5-propylbenzene to specific subcellular compartments is often mediated by post-translational modifications and targeting signals .
属性
IUPAC Name |
1,3-dimethoxy-5-propylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-4-5-9-6-10(12-2)8-11(7-9)13-3/h6-8H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLXFCGEIFTPSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CC(=C1)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90335378 | |
| Record name | Benzene, 1,3-dimethoxy-5-propyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90335378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41395-10-2 | |
| Record name | Benzene, 1,3-dimethoxy-5-propyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90335378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dimethoxy-5-propylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



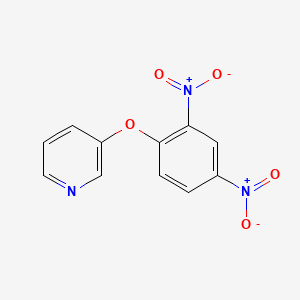

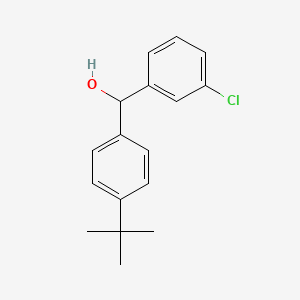
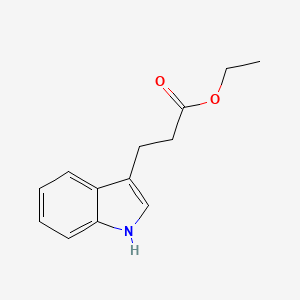

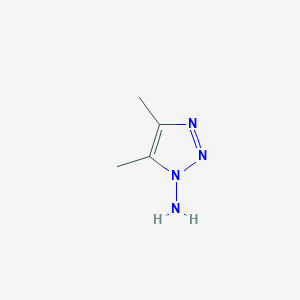

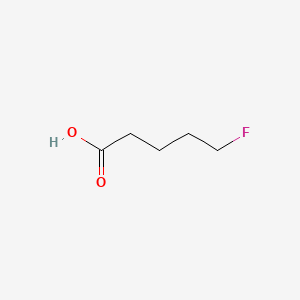
silane](/img/structure/B3052367.png)




